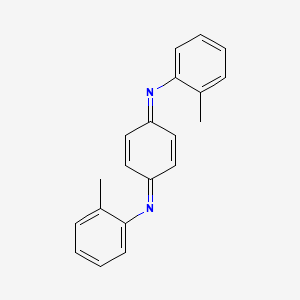
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C20H20N2. It is a derivative of cyclohexa-2,5-diene-1,4-diimine, where the nitrogen atoms are substituted with 2-methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the condensation reaction between 2-methylphenylamine and cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives are explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific structural features of its derivatives. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-N,4-N-Diphenylcyclohexane-1,4-diimine
- 1-N,4-N-Dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine
- N,N’-Diphenyl-1,4-benzoquinonediimine
Uniqueness
Compared to similar compounds, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine exhibits unique electronic properties due to the presence of 2-methylphenyl groups. These substituents influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
439667-91-1 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C20H18N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |
Clé InChI |
MKZFMTXVRUKZPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C2C=CC(=NC3=CC=CC=C3C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


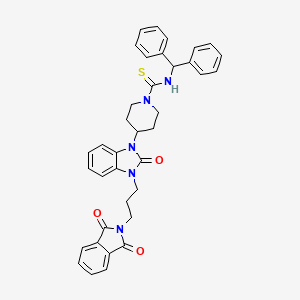
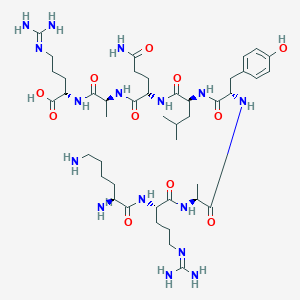
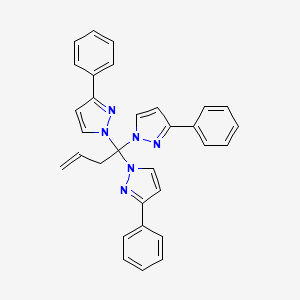
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

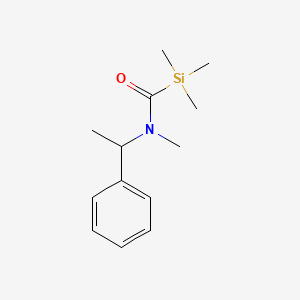
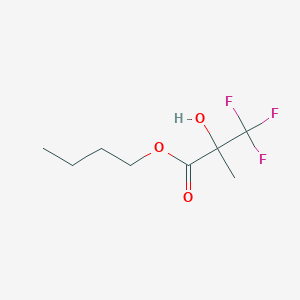
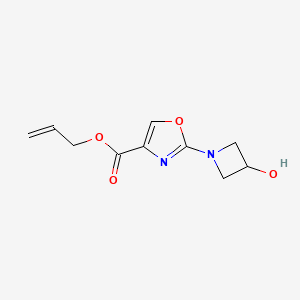
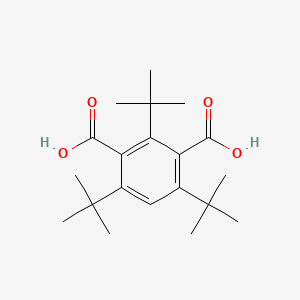
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

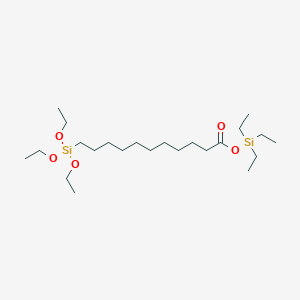
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
